molecular formula C15H21N B13424159 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13424159
M. Wt: 215.33 g/mol
InChI Key: MMLFEFFLSSJFEB-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyclohexyl group attached to the tetrahydroisoquinoline core, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline derivatives. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Various nucleophiles and suitable solvents depending on the desired substitution product.

Major Products Formed

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the tetrahydroisoquinoline class:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline (6-CHTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and metabolic disorders. This article reviews the biological activity of 6-CHTHIQ, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Properties

6-CHTHIQ can be synthesized through various methods, including the Bischler–Napieralski reaction. The cyclohexyl substitution at the C-6 position enhances the compound's lipophilicity and may influence its biological activity compared to other THIQ derivatives .

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit significant neuropharmacological effects. For instance, certain tetrahydroisoquinolines have demonstrated dopamine D2 receptor-blocking activity, which is crucial in treating conditions like schizophrenia and Parkinson's disease . 6-CHTHIQ's structural modifications may enhance its efficacy as a neuroprotective agent.

Table 1: Biological Activities of this compound

Activity TypeReported EffectsReference
Dopamine D2 Receptor BlockPotent antagonist effects
NeuroprotectivePotential in preventing neuronal degeneration
AnticonvulsantEfficacy in animal models for seizure prevention
AnalgesicPain relief in experimental models

Metabolic Effects

Recent studies have identified 6-CHTHIQ as a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. This inhibition plays a vital role in lipid metabolism, making it a candidate for treating obesity and type 2 diabetes. In vivo studies have shown that derivatives of this compound can significantly suppress triglyceride synthesis when administered orally .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives reveal that substituents at specific positions on the isoquinoline ring can markedly alter biological activity. For example, the introduction of a cyclohexyl group at the C-6 position enhances lipophilicity and may improve receptor binding affinity .

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityReference
C-1Influences receptor selectivity
C-6Enhances lipophilicity
C-7Modulates neuroprotective effects

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of 6-CHTHIQ:

  • Dopamine Receptor Studies : In a study examining various THIQ derivatives, 6-CHTHIQ was identified as having high affinity for dopamine receptors, suggesting potential use in managing dopamine-related disorders .
  • Metabolic Studies : In an oral lipid tolerance test involving mice, administration of a derivative similar to 6-CHTHIQ resulted in significant reductions in plasma triglyceride levels, indicating its potential as a therapeutic agent for metabolic disorders .

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h6-7,10,12,16H,1-5,8-9,11H2

InChI Key

MMLFEFFLSSJFEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(CNCC3)C=C2

Origin of Product

United States

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